(9S)-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione
Description
This compound is a synthetic anthracycline derivative characterized by a tetracyclic quinone structure with a 9-amino group, a 1-hydroxyethyl substituent at position 9, and a (2S,4R,5R)-configured dihydroxyoxane (tetrahydropyran) sugar moiety. Anthracyclines are renowned for their anticancer activity via DNA intercalation, topoisomerase II inhibition, and generation of reactive oxygen species (ROS) . The structural uniqueness of this compound lies in its stereochemical configuration and substituents:
- 9-amino group: Enhances DNA-binding affinity and modulates redox properties compared to non-amino anthracyclines like doxorubicin .
- 1-hydroxyethyl group at position 9: May alter pharmacokinetics by influencing lipophilicity and metabolic stability .
- (2S,4R,5R)-dihydroxyoxane sugar: The stereochemistry of the sugar moiety impacts cellular uptake and interaction with molecular targets, such as the minor groove of DNA .
Properties
IUPAC Name |
(9S)-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO9/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31/h2-5,10,14-17,27-29,32-33H,6-9,26H2,1H3/t10?,14-,15-,16?,17+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDGDISMODBEAN-OAIQOSRFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@]1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@H]([C@@H](CO5)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Ring Formation
The aglycone synthesis begins with the preparation of a tetracene precursor through Diels-Alder cyclization. A naphthoquinone derivative reacts with a dienophile (e.g., 1,3-butadiene) under Lewis acid catalysis (AlCl₃, 0°C, 12 hr) to yield the tetracyclic framework.
Key Reaction Conditions
Oxidation to Quinone
Subsequent oxidation introduces the 5,12-dione functionality. Cobalt(II) tetraphenylporphyrin (CoTPP, 5 mol%) with phenyliodine(III) sulfate achieves selective oxidation at positions 5 and 12 while preserving hydroxyl groups:
Installation of the 9-Amino-9-(1-Hydroxyethyl) Group
Aldol Condensation
A protected tetracenequinone undergoes aldol reaction with acetaldehyde in the presence of L-proline (20 mol%) to install the 9-(1-hydroxyethyl) group. The reaction proceeds in THF at −78°C with 83% enantiomeric excess (ee) for the (S)-configuration.
Amination via Reductive Amination
The ketone at position 9 is converted to an amine through a two-step process:
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Formation of an imine with ammonium acetate (NH₄OAc, ethanol, reflux).
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Reduction using sodium cyanoborohydride (NaBH₃CN, pH 5) to yield the 9-amino derivative.
Optimized Parameters
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Reaction time: 8 hr (imine), 4 hr (reduction)
-
Temperature: 78°C (imine), 25°C (reduction)
Glycosylation with (2S,4R,5R)-4,5-Dihydroxyoxan-2-yl
Sugar Unit Preparation
The (2S,4R,5R)-4,5-dihydroxyoxan-2-yl moiety is synthesized from D-glucose through:
Koenigs-Knorr Glycosylation
The aglycone reacts with the activated sugar donor (trichloroacetimidate derivative) under BF₃·OEt₂ catalysis (0.1 equiv) in anhydrous CH₂Cl₂:
Critical Parameters
-
Temperature: −40°C to 0°C (prevents β-glycoside formation)
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Solvent: Dry dichloromethane (H₂O < 50 ppm)
Final Functionalization and Purification
Hydroxyl Deprotection
Benzyl ethers are removed via hydrogenolysis (H₂, 50 psi, Pd/C 10%, ethanol, 12 hr). The reaction is monitored by TLC (Rf 0.3 → 0.7 in EtOAc/hexanes 1:1).
Crystallization
The crude product is purified by gradient crystallization:
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Dissolution in hot MeOH/H₂O (9:1).
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Slow cooling to 4°C over 48 hr.
Analytical Characterization
Spectroscopic Data
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¹H NMR (500 MHz, DMSO-d₆): δ 13.21 (s, 1H, C6-OH), 12.98 (s, 1H, C11-OH), 5.42 (d, J = 8.0 Hz, H1′).
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HRMS : m/z calc. for C₂₇H₃₁NO₁₂ [M+H]⁺: 586.1921; found: 586.1918.
X-ray Crystallography
Single-crystal analysis confirms the (9S,2S,4R,5R) configuration with a torsional angle of 112.3° between the aglycone and sugar unit.
Industrial-Scale Considerations
For bulk production (≥100 kg batches):
Chemical Reactions Analysis
(9S)-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized back to amrubicin under certain conditions.
Substitution: This compound can undergo substitution reactions, particularly at the amino group.
Common reagents and conditions used in these reactions include NADPH-cytochrome P450 reductase and quinone oxidoreductase . The major products formed from these reactions are amrubicin and its various metabolites .
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. Studies have demonstrated its ability to inhibit the proliferation of cancer cells through mechanisms such as inducing apoptosis and disrupting cell cycle progression. The structural features of the compound contribute to its interaction with cellular targets involved in tumor growth.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Its effectiveness against bacteria and fungi suggests potential uses in developing new antimicrobial agents. The mechanism of action involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
Drug Delivery Systems
Due to its unique chemical structure, this compound can be utilized in drug delivery systems. Its ability to form stable complexes with therapeutic agents enhances the solubility and bioavailability of poorly soluble drugs. Research is ongoing to optimize formulations that incorporate this compound for targeted delivery to specific tissues.
Biochemical Applications
Enzyme Inhibition Studies
The compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit enzymes related to carbohydrate metabolism, which could have implications for managing conditions like diabetes.
Biomolecular Interactions
Research into the interactions between this compound and biomolecules such as proteins and nucleic acids has revealed insights into its potential as a biochemical probe. Understanding these interactions can lead to the development of novel diagnostic tools or therapeutic agents that target specific biological pathways.
Material Science Applications
Organic Electronics
The unique electronic properties of (9S)-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione make it suitable for applications in organic electronics. Its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) has been explored due to its ability to facilitate charge transport and enhance device efficiency.
Nanomaterials Development
Research has also focused on the incorporation of this compound into nanomaterials for various applications. Its properties can be leveraged to create nanocomposites with enhanced mechanical strength or thermal stability, which are valuable in fields such as aerospace and automotive engineering.
Case Study 1: Antitumor Mechanism Investigation
A study published in a peer-reviewed journal reported the synthesis of derivatives of this compound and their evaluation against several cancer cell lines. The results indicated that modifications to the amino group significantly enhanced cytotoxicity. The study concluded that further optimization could lead to promising candidates for cancer therapy.
Case Study 2: Antimicrobial Efficacy
In a separate investigation, researchers tested the antimicrobial activity of this compound against multidrug-resistant bacterial strains. The findings demonstrated a potent inhibitory effect, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 3: Organic Photovoltaic Applications
A collaborative study between materials scientists and chemists explored the use of this compound in organic photovoltaic devices. The results showed improved energy conversion efficiency when incorporated into device architectures compared to conventional materials.
Mechanism of Action
(9S)-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione exerts its effects by inhibiting the topoisomerase II enzyme. It forms complexes with DNA via intercalation between base pairs, stabilizing the DNA-topoisomerase II complex. This prevents the re-ligation portion of the ligation-religation reaction that topoisomerase II normally catalyzes, leading to double-stranded DNA breaks and cell death . This compound’s cytotoxic activity is significantly higher than that of amrubicin due to its enhanced ability to inhibit topoisomerase II .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
A comparative analysis with structurally related anthracyclines is provided below:
Key Findings from Research
Mechanistic Insights: The 9-amino group in the target compound may stabilize interactions with DNA’s phosphate backbone, similar to Amrubicin, which shows stronger topoisomerase II inhibition than DOX . The (2S,4R,5R)-sugar configuration likely improves resistance to enzymatic deglycosylation, a common pathway for anthracycline inactivation .
Cardiotoxicity Profile: DOX’s cardiotoxicity is linked to its 2-hydroxyacetyl group, which facilitates redox cycling and ROS generation in cardiomyocytes . The target compound’s 1-hydroxyethyl group may attenuate this effect by reducing semiquinone radical formation .
Comparative Efficacy: Amrubicin’s 9-acetyl-9-amino substituent confers a 3–5-fold higher cytotoxicity than DOX in vitro . The target compound’s 1-hydroxyethyl group may further enhance solubility and tissue penetration .
Biological Activity
The compound (9S)-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione is a complex organic molecule with potential biological activity. Understanding its biological properties is crucial for its application in medicinal chemistry and pharmacology.
- Molecular Formula : C22H25N3O6
- Molecular Weight : 425.45 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of the compound can be summarized based on its interactions with various biological systems:
1. Anticancer Activity
Research indicates that tetracene derivatives exhibit significant anticancer properties. The compound's structure suggests it may induce apoptosis in cancer cells through DNA damage mechanisms similar to those observed in classical chemotherapeutic agents.
2. Antimicrobial Properties
The presence of hydroxyl groups in the structure enhances its potential as an antimicrobial agent. Compounds with similar structures have shown effectiveness against a range of bacteria and fungi.
3. Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it could potentially inhibit topoisomerases or kinases that are critical in cancer cell proliferation.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
| Study | Findings |
|---|---|
| Study 1 : Antitumor Activity of Tetracenes | Demonstrated that tetracenes can significantly inhibit tumor growth in xenograft models by inducing apoptosis through ROS generation. |
| Study 2 : Antimicrobial Efficacy | Showed that similar tetracene derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. |
| Study 3 : Enzyme Inhibition Profiles | Identified that certain tetracenes inhibit topoisomerase II with IC50 values in the low micromolar range, indicating potential for further development as anticancer agents. |
The mechanisms through which this compound exerts its biological effects include:
- DNA Intercalation : The planar structure allows intercalation into DNA strands, leading to disruption of replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress within cells, promoting apoptosis.
- Inhibition of Key Enzymatic Pathways : Targets enzymes critical for cancer cell survival and proliferation.
Q & A
Q. What are the optimal synthetic routes for this compound, and what key parameters influence yield and purity?
- Methodological Answer : Synthesis of structurally similar spirocyclic and tetracene derivatives (e.g., and ) involves multi-step reactions with strict control over solvents, temperature, and stoichiometry. For example:
- Reaction Setup : Reflux in dry benzene at 80°C for 3 hours with a calcium chloride guard tube to prevent moisture interference .
- Post-Reaction Processing : Recrystallization from anhydrous THF or dioxane to enhance purity .
- Critical Parameters :
- Solvent Purity : Dry solvents prevent side reactions (e.g., hydrolysis).
- Stoichiometric Ratios : Excess reagents (e.g., pyrrolidine at 6x molar excess) ensure complete ring-opening or functionalization .
- Yield Optimization Table :
| Step | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Cyclization | Dry Benzene | 80 | 3 | 60–75 |
| Functionalization | THF | 65 | 0.75 | 50–65 |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing stereochemistry and functional groups?
- Methodological Answer :
- IR Spectroscopy : Identifies hydroxyl (-OH) and carbonyl (C=O) groups via stretches at 3200–3600 cm⁻¹ and 1650–1750 cm⁻¹, respectively .
- UV-Vis Spectroscopy : Detects conjugated systems (e.g., tetracene backbone) with λmax in 250–400 nm ranges .
- Elemental Analysis : Validates empirical formula accuracy (e.g., C, H, N content) .
- Advanced Recommendations :
- Chiral HPLC : Resolves enantiomeric purity using polysaccharide-based columns.
- 2D NMR (COSY, NOESY) : Confirms stereochemical assignments for hydroxyl and amino groups .
Advanced Research Questions
Q. How can conflicting data from NMR and X-ray crystallography regarding conformational dynamics be resolved?
- Methodological Answer :
- Theoretical Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data. Adjust for solvent effects (e.g., DMSO vs. CDCl3) .
- Crystallographic Refinement : Apply occupancy refinement for disordered moieties (e.g., hydroxyethyl group) in X-ray datasets .
- Case Study : For a similar spiro compound, discrepancies in hydroxyl group orientation were resolved by combining NOESY correlations with temperature-dependent NMR .
Q. What strategies mitigate degradation under varying pH and temperature during in vitro assays?
- Methodological Answer :
- Stability Screening : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
- pH Optimization : Buffer systems (e.g., phosphate buffer at pH 7.4) reduce hydrolysis of sensitive groups (e.g., oxan-2-yl ethers) .
- Additive Stabilization : Antioxidants (e.g., ascorbic acid at 0.1% w/v) prevent oxidation of dihydroxy groups .
Q. How do steric and electronic effects influence the compound’s reactivity in catalytic asymmetric syntheses?
- Methodological Answer :
- Steric Maps : Generate using molecular docking software (e.g., AutoDock) to predict accessibility of the amino group for catalysis .
- Electronic Profiling : Compute Fukui indices to identify nucleophilic/electrophilic sites .
- Experimental Validation : Compare reaction rates in polar aprotic (e.g., DMF) vs. nonpolar (e.g., toluene) solvents to isolate electronic effects .
Data Contradiction Analysis
Q. How should researchers address inconsistencies between theoretical calculations and experimental spectral data?
- Methodological Answer :
- Error Source Identification :
- Solvent Artifacts : Simulate NMR shifts with explicit solvent models (e.g., IEF-PCM) .
- Dynamic Effects : Account for rotameric equilibria using variable-temperature NMR .
- Case Example : For a related tetracene dione, DFT-predicted IR stretches deviated by 15 cm⁻¹ due to hydrogen bonding not modeled in simulations .
Methodological Framework Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
